3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide
Description
3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group
Properties
IUPAC Name |
3-chloro-N-methyl-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)5-2-3-6(7(9)4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEHXFQDALPLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-(trifluoromethyl)nitrobenzene, is synthesized through nitration of 3-chloro-4-(trifluoromethyl)benzene. The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: Finally, the sulfonyl chloride intermediate is reacted with methylamine to form 3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making derivatives of this compound promising candidates for drug development.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-4-(trifluoromethyl)benzene-1-sulfonamide involves interactions with specific molecular targets, depending on its application. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(trifluoromethyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide: Positional isomer with different chemical properties and applications.
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